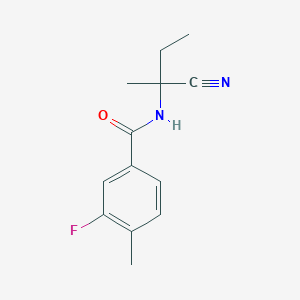

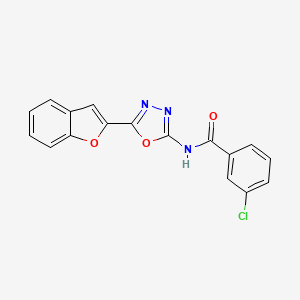

N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluorobenzamide compounds involves complex chemical processes, including fluorination reactions and the use of various precursor molecules. For instance, a study by Yamasaki et al. (2011) discusses the development of a novel PET ligand through fluorination of a precursor molecule, which demonstrates the intricate synthesis processes involved in creating fluorobenzamide derivatives (Yamasaki et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of such compounds is crucial for understanding their potential interactions and functions. For example, the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides were described by Suchetan et al. (2016), illustrating the conformation and molecular geometry that could be relevant to N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide (Suchetan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving fluorobenzamides can lead to the formation of novel compounds with distinct properties. For example, Lu et al. (2022) reported on a formal [4+2] cycloaddition reaction of N-fluorobenzamides, demonstrating the chemical versatility and reactivity of fluorobenzamide derivatives (Lu et al., 2022).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. Although specific studies on this compound were not found, related research on fluorobenzamides provides insights into their general physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, pharmacological potential, and interactions with biological targets, are crucial for the application of this compound. Studies on similar compounds, like the work by Felts et al. (2010), which explores non-competitive antagonists of mGlu(5) within a related chemical series, offer valuable information on the chemical behavior and potential applications of such compounds (Felts et al., 2010).

Applications De Recherche Scientifique

Chemical Interactions and Molecular Behavior

N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide's related compounds have been studied to understand their chemical interactions and molecular behavior. For instance, 2‐Fluorobenzamide and its derivatives show spin‐spin couplings between the aromatic fluorine and the nitrogen and carbon of the amide group, which are crucial in studying intramolecular hydrogen bonding and its effects on molecular properties (Rae, Weigold, Contreras, & Biekofsky, 1993). This understanding contributes to the broader field of magnetic resonance in chemistry and aids in the design of molecules with specific magnetic properties.

Drug Development and Imaging

In drug development and imaging, novel radioligands for positron emission tomography (PET) imaging, such as those targeting metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains, have been synthesized to improve diagnostic tools and therapeutic agents. These include compounds like 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, demonstrating the compound's relevance in developing imaging agents for neurological research and potential treatments (Fujinaga et al., 2012).

Metabolism and Synthesis Studies

Studies on metabolism and synthesis, such as the labeling of N-(2-diethylaminoethyl)-4-iodobenzamide and its derivatives, are crucial for understanding how these compounds are processed in biological systems and can be used for detecting metastatic melanoma in nuclear medicine (Moreau et al., 1995). These insights are valuable for developing new diagnostic and therapeutic strategies for cancer.

Catalytic and Chemical Transformations

In catalytic and chemical transformations, the iron-catalyzed, fluoroamide-directed C-H fluorination showcases how N-fluoro-2-methylbenzamides can be transformed, highlighting the role of such compounds in facilitating novel chemical reactions for synthesizing fluorinated molecules, which are significant in pharmaceuticals and agrochemicals (Groendyke, AbuSalim, & Cook, 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(2-cyanobutan-2-yl)-3-fluoro-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c1-4-13(3,8-15)16-12(17)10-6-5-9(2)11(14)7-10/h5-7H,4H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQSNRRBRJUKOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)

![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)

![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)

![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)

![methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2493209.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)

![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)